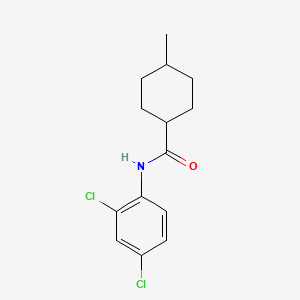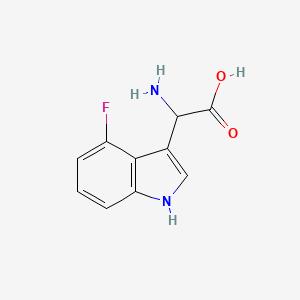
Amino-(4-fluoro-indol-3-YL)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-(4-fluoro-indol-3-YL)-acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom in the indole ring enhances the compound’s stability and bioactivity, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(4-fluoro-indol-3-YL)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoroindole, which serves as the core structure.
Functionalization: The indole ring is functionalized by introducing an amino group at the 3-position. This can be achieved through a nucleophilic substitution reaction using appropriate reagents.
Acetic Acid Addition: The final step involves the addition of an acetic acid moiety to the amino group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Amino-(4-fluoro-indol-3-YL)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Amino-(4-fluoro-indol-3-YL)-acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Amino-(4-fluoro-indol-3-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to physiological effects.
Affect Gene Expression: Influence gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
4-Fluoroindole: A precursor in the synthesis of Amino-(4-fluoro-indol-3-YL)-acetic acid.
Aminoindole derivatives: Compounds with similar amino and indole functionalities.
Uniqueness
This compound is unique due to the presence of both an amino group and a fluorine atom in the indole ring. This combination enhances its stability, bioactivity, and potential for diverse scientific applications.
Propiedades
Fórmula molecular |
C10H9FN2O2 |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
2-amino-2-(4-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9FN2O2/c11-6-2-1-3-7-8(6)5(4-13-7)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15) |
Clave InChI |
FXZWFXZEKHYCIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)C(=CN2)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


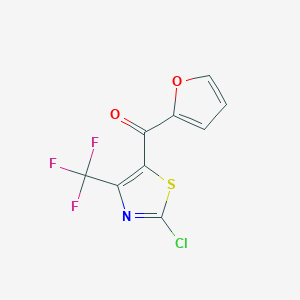

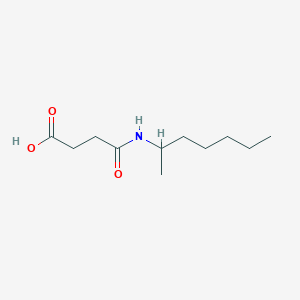

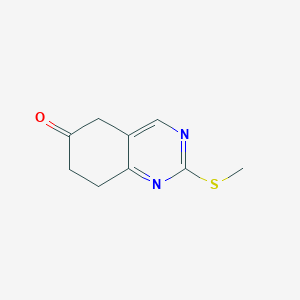


![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)


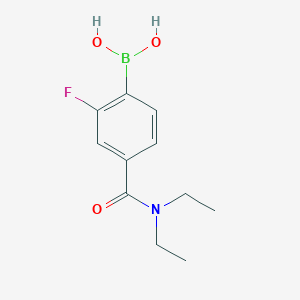
![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)
